



# A Comparative Toxicological Assessment of Nitro-Musks Versus Polycyclic Musks

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Compound of Interest		
Compound Name:	Musk xylene	
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A detailed guide for researchers and drug development professionals on the relative toxicities of two major classes of synthetic musk compounds, supported by experimental data and methodologies.

Synthetic musks, primarily categorized into nitro-musks and polycyclic musks, have been extensively used as fragrance ingredients in a wide array of consumer products.[1][2] Due to their widespread use and persistence in the environment, concerns regarding their potential human and ecological toxicity have grown.[1][3] This guide provides a comparative overview of the toxicity profiles of nitro-musks, such as **musk xylene** (MX) and musk ketone (MK), and polycyclic musks, including galaxolide (HHCB) and tonalide (AHTN), which together have historically accounted for a significant portion of the synthetic musk market.[3]

## **Comparative Toxicity Data**

The following table summarizes key quantitative data from various toxicological studies, offering a side-by-side comparison of the toxic effects of prominent nitro-musks and polycyclic musks.



Toxicological Endpoint	Musk Compound	Test System	Observed Effect & Concentration	Reference
Aquatic Ecotoxicity	Musk Xylene (MX)	Daphnia magna (Reproductive Toxicity)	Predicted No Effect Concentration (PNEC): 1.1 μg/L	[3]
Musk Ketone (MK)	Fish studies	Predicted No Effect Concentration (PNEC): 6.3 μg/L	[3]	
Tonalide (AHTN)	Aquatic organisms	Predicted No Effect Concentration (PNEC): 3.5 μg/L	[3]	
Galaxolide (HHCB)	Aquatic organisms	Predicted No Effect Concentration (PNEC): 6.8 μg/L	[3]	
Tonalide (AHTN)	Lampsilis cardium (glochidia)	24-h LC50: 454 - 850 μg/L	[4]	
Galaxolide (HHCB)	Lampsilis cardium (glochidia)	24-h LC50: 1000 - >1750 μg/L	[4]	
Galaxolide (HHCB)	Labeo rohita	96-h LC50: 547.86 μg/L	[5]	
Endocrine Disruption	Musk Xylene (MX)	Human MCF-7 breast cancer cells	Increased cell proliferation	[3]
Musk Ketone (MK)	Human MCF-7 breast cancer	Increased cell proliferation	[3]	



	cells			
Tonalide (AHTN)	Human MCF-7 breast cancer cells	Increased cell proliferation	[3]	_
Cytotoxicity	Musk Ketone (MK)	Bovine testicular parenchymal primary cells	IC50: 0.34 μg/mL	[6]
Musk Xylene (MX)	Bovine testicular parenchymal primary cells	IC50: 0.32 μg/mL	[6]	
Musk Ketone (MK)	Bovine epididymal sperm cells	IC50: 0.48 μg/mL	[6]	
Musk Xylene (MX)	Bovine epididymal sperm cells	IC50: 0.58 μg/mL	[6]	-
Multidrug Efflux Inhibition	Nitro-musks (mixture)	Marine mussel (Mytilus californianus) gill tissue	IC50: 0.74 - 2.56 μΜ	[7]
Polycyclic musks (mixture)	Marine mussel (Mytilus californianus) gill tissue	IC50: 0.74 - 2.56 μΜ	[7]	
Bioaccumulation	Musk Xylene (MX)	Freshwater biota	Bioconcentration Factor (BCF) can exceed 5000	[3]
Galaxolide (HHCB)	Freshwater biota	Bioconcentration Factor (BCF) typically around 500	[3]	-







Tonalide (AHTN)

Bioconcentration

Factor (BCF)

typically around

illy around

[3]

500

Freshwater biota

## Key Toxicological Profiles Endocrine Disruption

Both nitro-musks and polycyclic musks have demonstrated the potential to act as endocrine disruptors. In vitro studies using human MCF-7 breast cancer cells have shown that **musk xylene**, musk ketone, and tonalide can induce cell proliferation, suggesting estrogenic activity. [1][3] The reduction of **musk xylene** to its 4-amine metabolite was found to enhance this proliferative effect.[3] While these effects are observed at levels significantly lower than estradiol, they raise concerns about potential hormonal interference.[8] Some studies indicate that galaxolide and tonalide can also inhibit androgen and progesterone receptor binding.[1]

## **Genotoxicity and Mutagenicity**

The genotoxicity of synthetic musks appears to be complex. While several studies have concluded that nitro-musks and polycyclic musks themselves are not genotoxic in assays such as the micronucleus test with human lymphocytes and the human hepatoma cell line Hep G2, there is evidence of co-mutagenic effects.[3][9][10] For instance, pre-exposure to musk ketone has been shown to increase the frequency of benzo(a)pyrene-induced mutations in a dosedependent manner, suggesting it may act as a sensitizing agent.[3]

#### **Bioaccumulation and Environmental Persistence**

A significant concern with both classes of synthetic musks is their environmental persistence and potential for bioaccumulation.[1][3] Due to their lipophilic nature, these compounds can accumulate in the fatty tissues of organisms, including humans, and have been detected in breast milk, adipose tissue, and blood.[1][8] Generally, nitro-musks, such as **musk xylene**, exhibit a higher bioaccumulation potential, with Bioconcentration Factor (BCF) values that can exceed 5000, classifying them as bioaccumulative.[3] Polycyclic musks like HHCB and AHTN tend to have lower BCF values, typically around 500.[3] In freshwater environments,



concentrations of polycyclic musks in biota are often one to two orders of magnitude higher than those of nitro-musks.[3]

#### **Inhibition of Cellular Defense Mechanisms**

An important and more subtle toxicological effect of both nitro- and polycyclic musks is their ability to inhibit multidrug efflux transporters, which are part of the cellular xenobiotic defense system.[7] These transporters are responsible for pumping foreign chemicals out of cells. Studies on the marine mussel Mytilus californianus have shown that both classes of musks can inhibit this activity, with nitro-musks being slightly more potent inhibitors.[7] This inhibition can lead to the accumulation of other environmental toxins that would normally be expelled, thus having indirect toxic effects.[7]

## **Experimental Protocols**In Vitro Micronucleus Test for Genotoxicity Assessment

Objective: To assess the potential of a test substance to induce chromosomal damage.

#### Methodology:

- Cell Culture: Human lymphocytes or a metabolically competent cell line like Hep G2 are cultured under standard conditions.[9][10]
- Exposure: The cells are exposed to various concentrations of the test musk compound (e.g., galaxolide, tonalide, **musk xylene**, musk ketone) for a specified period. Experiments are conducted with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to account for the metabolic conversion of the test substance.[9]
- Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated



cells. An increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.

### **E-Screen Assay for Estrogenic Activity**

Objective: To evaluate the estrogenic potential of a substance by measuring its ability to induce the proliferation of estrogen-responsive cells.

#### Methodology:

- Cell Line: Human breast cancer cells (MCF-7), which are estrogen-receptor positive, are used.
- Hormone Deprivation: Cells are initially cultured in a medium stripped of estrogens to synchronize them and reduce baseline proliferation.
- Treatment: The cells are then exposed to a range of concentrations of the test musk compound. 17β-estradiol is used as a positive control, and a solvent control is also included.
- Incubation: The cells are incubated for a period of approximately 6 days to allow for cell proliferation.
- Quantification of Proliferation: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content.
- Data Analysis: The proliferative effect of the test compound is compared to that of the
  positive control (17β-estradiol). The relative proliferative potency is calculated to determine
  the estrogenic activity.

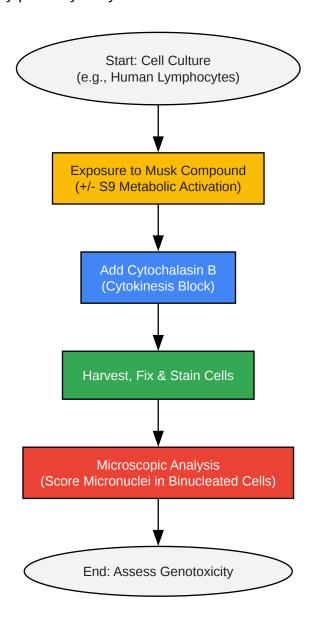
## **Visualizing Pathways and Workflows**





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Caption: Estrogenic activity pathway of synthetic musks.



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Caption: Workflow for in vitro micronucleus genotoxicity test.

### Conclusion

In summary, both nitro-musks and polycyclic musks exhibit a range of toxicological effects of concern. Nitro-musks generally show a higher potential for bioaccumulation.[3] While direct genotoxicity is not consistently observed for either class, the potential for co-mutagenic effects



and endocrine disruption is a significant finding.[3][8] Furthermore, the inhibition of cellular defense mechanisms by both groups of compounds presents a subtle but important risk, potentially increasing the toxicity of other xenobiotics.[7] Due to these toxicological concerns, the use of nitro-musks has been significantly reduced in many regions and they have been largely replaced by polycyclic musks.[3][8] However, the data presented here indicate that polycyclic musks also possess hazardous properties that warrant careful consideration and continued research.

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